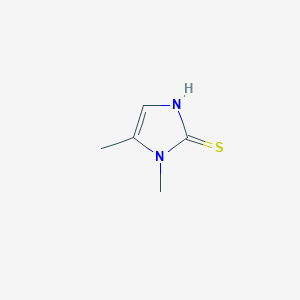
3-Dimethylphosphorylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylphosphorylpyridine-2-carbonitrile is a chemical compound with the molecular formula C8H9N2OP and a molecular weight of 180.1471. It appears to be a product intended for research use only1.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it likely involves the reaction of a pyridine derivative with a dimethylphosphoryl group.Molecular Structure Analysis
The molecule consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dimethylphosphoryl group (two methyl groups attached to a phosphorus atom, which is also attached to an oxygen atom) and a carbonitrile group (a carbon triple-bonded to a nitrogen).Chemical Reactions Analysis
Again, without specific literature, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The reactivity of this compound would likely be influenced by the electron-withdrawing nitrile group and the potentially reactive dimethylphosphoryl group.Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature for this compound.Aplicaciones Científicas De Investigación
Structural and Vibrational Properties
- A study on cyanopyridine derivatives, closely related to 3-Dimethylphosphorylpyridine-2-carbonitrile, revealed significant insights into their structural and vibrational properties. These properties were analyzed using Density Functional Theory (DFT) calculations, providing valuable information for potential applications in material science and molecular engineering (Márquez, Márquez, Cataldo, & Brandán, 2015).
Novel Synthesis Methods
- Research demonstrates an efficient synthesis method for pyridine-pyrimidines, involving carbonitriles similar to 3-Dimethylphosphorylpyridine-2-carbonitrile. This method, utilizing microwave irradiation and solvent-free conditions, could be significant for the synthesis of related compounds in pharmaceuticals and material science (Rahmani et al., 2018).
Chemical Reactions and Biological Activity
- A study explored various reactions of carbonitrile derivatives, closely resembling 3-Dimethylphosphorylpyridine-2-carbonitrile, leading to the creation of diverse compounds with potential biological activity. This research opens avenues for the development of new pharmacologically active compounds (Yassin, 2009).
Fluorescent Chemosensor Development
- A unique derivative of pyridine-3-carbonitrile demonstrated potential as a fluorescent chemosensor for detecting ions like Fe3+ and picric acid. This discovery suggests potential applications in environmental monitoring and analytical chemistry (Shylaja, Rubina, Roja, & Kumar, 2020).
Photosensitivity and Optoelectronic Applications
- Research on 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives indicates their utility in photosensitivity studies. These findings could be significant for the development of new optoelectronic devices and materials (Roushdy et al., 2019).
Crystal Structure Analysis
- A study on the crystal structure of pyridin-4-yl derivatives, related to 3-Dimethylphosphorylpyridine-2-carbonitrile, provided detailed insights into their molecular arrangement. Such structural analysis is crucial for the development of new materials and pharmaceuticals (Sharma et al., 2015).
Synthesis and Spectroscopic Analysis
- Pyridine derivatives have been synthesized and analyzed using spectroscopic techniques, offering insights into their chemical behavior and potential applications in various scientific fields (Cetina et al., 2010).
In Silico Biological Activity Evaluation
- Compounds related to 3-Dimethylphosphorylpyridine-2-carbonitrile have been evaluated for biological activity using in silico methods. This approach is increasingly important for the rapid screening of potential therapeutic agents (Ignatovich et al., 2015).
Safety And Hazards
As with any chemical, appropriate safety measures should be taken when handling this compound. However, specific safety data or hazard information is not available in the literature.
Direcciones Futuras
The future directions for this compound would depend on the results of research studies involving it. As it is a research chemical, it could potentially be used in a variety of applications, depending on its properties and reactivity.
Please note that this is a general analysis based on the limited information available and the known chemistry of similar compounds. For a more detailed and accurate analysis, more specific information or studies would be needed. Always follow appropriate safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
3-dimethylphosphorylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-5-10-7(8)6-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZISMPSNOOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(N=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylphosphoryl)picolinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)




![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)

![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)